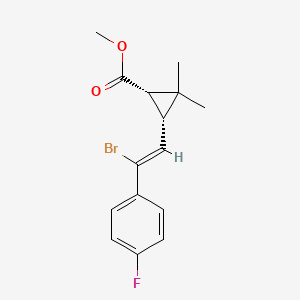
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- is a complex organic compound with a unique structure This compound features a cyclopropane ring, a carboxylic acid ester, and a substituted phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane to form the cyclopropane ring.
Introduction of the bromo and fluorophenyl groups: This step involves a Heck reaction, where a palladium catalyst facilitates the coupling of the bromo and fluorophenyl groups to the cyclopropane ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromo and fluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- involves its interaction with specific molecular targets. The presence of the bromo and fluorophenyl groups allows the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane and carboxylic acid structures.
Bromo and fluorophenyl derivatives: Compounds with similar bromo and fluorophenyl groups.
Uniqueness
Cyclopropanecarboxylic acid, 3-(2-bromo-2-(4-fluorophenyl)ethenyl)-2,2-dimethyl-, methyl ester, (1alpha,3alpha(Z))- is unique due to its combination of a cyclopropane ring, bromo and fluorophenyl groups, and ester functionality
Propiedades
Número CAS |
133472-23-8 |
|---|---|
Fórmula molecular |
C15H16BrFO2 |
Peso molecular |
327.19 g/mol |
Nombre IUPAC |
methyl (1S,3S)-3-[(Z)-2-bromo-2-(4-fluorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C15H16BrFO2/c1-15(2)11(13(15)14(18)19-3)8-12(16)9-4-6-10(17)7-5-9/h4-8,11,13H,1-3H3/b12-8-/t11-,13-/m1/s1 |
Clave InChI |
SCNKFSSROHXHMC-KCWVNHISSA-N |
SMILES isomérico |
CC1([C@@H]([C@@H]1C(=O)OC)/C=C(/C2=CC=C(C=C2)F)\Br)C |
SMILES canónico |
CC1(C(C1C(=O)OC)C=C(C2=CC=C(C=C2)F)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,1',1'',1'''-[(2,5-Dimethyl-1,4-phenylene)di(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14266882.png)

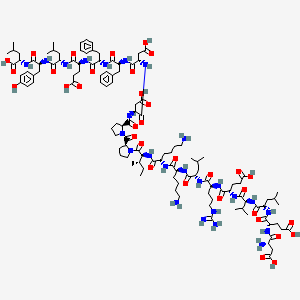
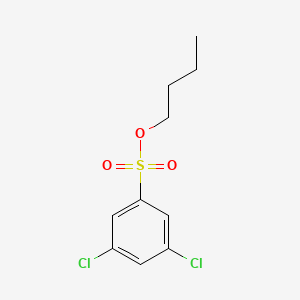

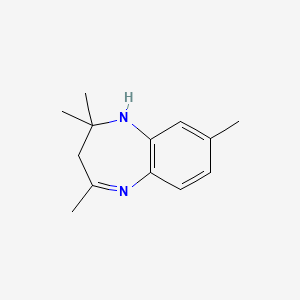

![4,4'-Oxybis{N-[(2H-pyrrol-2-ylidene)methyl]aniline}](/img/structure/B14266911.png)
![Dimethyl [(3-nitrophenyl)methyl]phosphonate](/img/structure/B14266917.png)
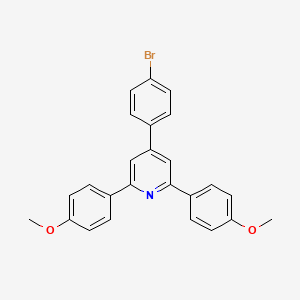
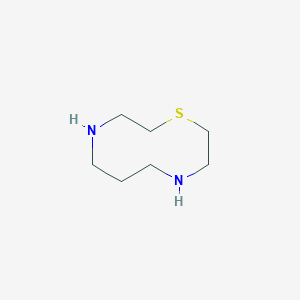
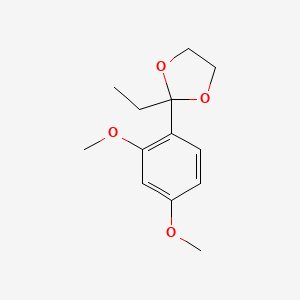
![N-[2-(2-Hydroxyethoxy)ethyl]-N,N-dimethyloctan-1-aminium chloride](/img/structure/B14266942.png)
